N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide

Description

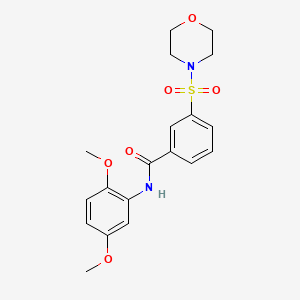

N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide is a synthetic benzamide derivative characterized by a 2,5-dimethoxyphenyl group attached to a benzamide core via an amide linkage. The benzamide moiety is further substituted with a morpholine-4-sulfonyl group at the 3-position.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-15-6-7-18(26-2)17(13-15)20-19(22)14-4-3-5-16(12-14)28(23,24)21-8-10-27-11-9-21/h3-7,12-13H,8-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDAMPVIUGYFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of 2,5-dimethoxyphenylacetic acid: This can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene, followed by cyanation and hydrolysis to yield 2,5-dimethoxyphenylacetic acid.

Synthesis of the sulfonylbenzamide moiety: This involves the reaction of a suitable benzoyl chloride derivative with a sulfonamide under basic conditions to form the sulfonylbenzamide intermediate.

Coupling reaction: The final step involves coupling the 2,5-dimethoxyphenylacetic acid derivative with the sulfonylbenzamide intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of sulfides.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the morpholine ring can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylsulfonyl)benzamide (CAS 5634-87-7)

This compound () shares the morpholin-4-ylsulfonylbenzamide backbone with the target molecule. Key differences include:

- Substituent on the aromatic ring : The target compound has a 2,5-dimethoxyphenyl group, while this analogue features a 2,5-dimethylphenyl group. The methoxy groups in the target compound enhance electron-donating effects and polarity compared to the methyl groups in the analogue.

- Core heterocycle : The analogue incorporates a thiazole ring instead of a simple amide linkage, altering steric and electronic properties.

| Property | Target Compound | CAS 5634-87-7 |

|---|---|---|

| Aromatic substituent | 2,5-dimethoxyphenyl | 2,5-dimethylphenyl |

| Core structure | Benzamide | Thiazole-linked benzamide |

| Sulfonamide group | Morpholin-4-ylsulfonyl | Morpholin-4-ylsulfonyl |

| Potential solubility | Higher (due to methoxy) | Lower (due to methyl) |

Implications : The target compound’s methoxy groups may improve aqueous solubility and bioavailability compared to the methyl-substituted analogue .

(b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ()

This compound (listed in ) shares the 2,5-dimethoxyphenyl substituent but differs in core structure:

- Backbone : A benzothiazole-acetamide framework replaces the benzamide-sulfonamide system.

| Property | Target Compound | Benzothiazole Acetamide |

|---|---|---|

| Core structure | Benzamide-sulfonamide | Benzothiazole-acetamide |

| Key substituents | Morpholine-4-sulfonyl, 2,5-dimethoxyphenyl | 2,5-dimethoxyphenyl, trifluoromethyl |

| Pharmacophore | Sulfonamide for enzyme targeting | Benzothiazole for π-π interactions |

Implications : The benzothiazole core may enhance rigidity and π-stacking interactions, while the sulfonamide-morpholine group in the target compound could improve solubility and target selectivity .

Functional Group Analogues

(a) Bis(morpholino-1,3,5-triazine) Derivatives ()

A compound synthesized in , N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide, shares the morpholine moiety but differs significantly in application:

- Core structure : A triazine-urea-benzamide system replaces the sulfonamide-benzamide framework.

- Role of morpholine : Here, morpholine is part of a triazine-based scaffold for kinase inhibition, whereas in the target compound, it modulates solubility and electronic effects.

Implications : The triazine core may offer broader hydrogen-bonding capabilities, while the target compound’s sulfonamide group provides a distinct electronic profile for specific receptor interactions .

Biological Activity

N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring and a sulfonylbenzamide moiety, which contribute to its unique chemical properties. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in various biochemical pathways. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The morpholine ring enhances the compound's binding affinity to certain biological targets, making it a promising candidate for therapeutic intervention.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. In vitro experiments have shown that it inhibits the invasion of A2058 human melanoma cells, suggesting its potential as an anti-metastatic agent.

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line | Effect | Mechanism |

|---|---|---|---|

| A2058 Melanoma | Reduced invasion | Inhibition of cell migration |

Inhibition of Enzymatic Activity

The compound has also been investigated for its role as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a critical role in cancer progression and other pathological conditions. It acts as a competitive inhibitor by binding to the hydrophobic pocket near the active site of ATX, preventing substrate access.

Table 2: Autotaxin Inhibition Studies

| Study Reference | Experimental Setup | Result | |

|---|---|---|---|

| In vitro enzymatic assays | Significant inhibition | Potential therapeutic target for cancer |

Case Studies

Several case studies have highlighted the efficacy of this compound in reducing metastasis in animal models. For instance, in vivo studies demonstrated its ability to significantly reduce lung metastasis in mice. These findings underscore the compound's potential for development into a therapeutic agent for cancer treatment.

Research Findings

Research has shown that this compound not only has anticancer properties but also shows promise in other therapeutic areas such as anti-inflammatory responses and enzyme inhibition.

- Anti-inflammatory Properties : Preliminary data suggest that the compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

- Enzyme Interaction Studies : Surface plasmon resonance and other binding assays have confirmed strong interactions between the compound and various target enzymes, indicating its potential utility as a biochemical probe .

Q & A

Q. 1.1. What experimental design strategies are recommended for optimizing the synthesis of N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide?

Methodological Answer: Statistical Design of Experiments (DoE) is critical for synthesis optimization. A fractional factorial design can minimize the number of trials while assessing variables like reaction temperature, solvent polarity, and catalyst loading. For example, Response Surface Methodology (RSM) can identify optimal conditions for yield maximization while controlling side reactions. Post-optimization, confirmatory runs should validate predicted outcomes .

Q. 1.2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine orthogonal analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- NMR Spectroscopy (¹H, ¹³C, DEPT-135) to verify substitution patterns (e.g., methoxy and morpholine groups).

- HPLC-PDA for purity assessment (>95% by area normalization).

Cross-referencing with computational predictions (e.g., NMR chemical shift databases) enhances reliability .

Advanced Research Questions

Q. 2.1. How can computational modeling be integrated with experimental data to predict reaction pathways for sulfonamide derivatives like this compound?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for key steps, such as sulfonamide bond formation. Pair this with transition state analysis to identify rate-limiting steps. Experimental validation via kinetic studies (e.g., in situ IR monitoring) can resolve discrepancies between computed and observed pathways .

Q. 2.2. What strategies are effective for resolving contradictory data in solubility and stability studies of this compound?

Methodological Answer: Contradictions often arise from solvent-dependent degradation or polymorphic forms. Systematic approaches include:

- For solubility: Use a shake-flask method with multiple solvents (e.g., DMSO, THF, aqueous buffers) under controlled pH and temperature.

- For stability: Conduct accelerated stability testing (40°C/75% RH) with periodic HPLC analysis. Statistical tools like ANOVA can isolate variables causing discrepancies .

Q. 2.3. How can reaction fundamentals inform reactor design for scaling up the synthesis of this compound?

Methodological Answer: Reactor design must account for exothermicity (common in sulfonylation) and mass transfer limitations. Use a segmented flow reactor for precise temperature control and mixing. Computational fluid dynamics (CFD) simulations can optimize geometry and flow rates. Pilot-scale trials should validate scalability, prioritizing safety margins for heat dissipation .

Q. 2.4. What advanced techniques are recommended for studying the compound’s interactions with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding affinity measurements.

- Molecular Dynamics (MD) Simulations to predict binding modes and residence times.

- X-ray Crystallography of co-crystallized ligand-target complexes for structural insights.

Contradictory binding data should be resolved by repeating assays under standardized conditions (e.g., buffer ionic strength, temperature) .

Methodological Frameworks

Q. 3.1. How can researchers leverage interdisciplinary approaches (e.g., computational + experimental) to accelerate discovery?

Methodological Answer: Adopt the ICReDD framework:

Reaction Path Search: Use quantum chemistry (e.g., AFIR method) to predict viable pathways.

Data Mining: Apply machine learning to prioritize reaction conditions from historical datasets.

Feedback Loops: Integrate experimental results (e.g., failed reactions) to refine computational models .

Q. 3.2. What statistical methods are essential for analyzing heterogeneous datasets in structure-activity relationship (SAR) studies?

Methodological Answer:

- Multivariate Analysis (e.g., PCA or PLS) to reduce dimensionality and identify key physicochemical descriptors (e.g., logP, H-bond donors).

- Bootstrapping to assess robustness of SAR trends.

- Bayesian Inference to quantify uncertainty in activity predictions .

Handling Ambiguities and Gaps

Q. 4.1. How should researchers address gaps in mechanistic understanding of sulfonamide-based reactions?

Methodological Answer: Combine kinetic isotope effects (KIEs) with computational transition state analysis. For example, deuterium labeling at the sulfonamide nitrogen can clarify whether proton transfer is rate-determining. Experimental validation via stopped-flow spectroscopy provides temporal resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.